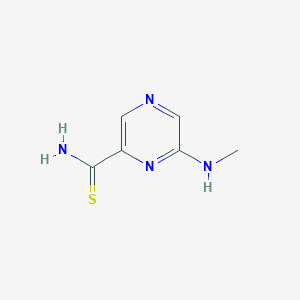
6-(Methylamino)pyrazine-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylamino)pyrazine-2-carbothioamide, also known as MAPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 6-(Methylamino)pyrazine-2-carbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have a protective effect on cells by reducing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 6-(Methylamino)pyrazine-2-carbothioamide has a significant impact on various biochemical and physiological processes. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 6-(Methylamino)pyrazine-2-carbothioamide has also been shown to have a protective effect on the liver and kidneys by reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Methylamino)pyrazine-2-carbothioamide in lab experiments is its low toxicity, making it a safer alternative to other chemical compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-(Methylamino)pyrazine-2-carbothioamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, the development of more efficient synthesis methods and the exploration of its potential applications in other areas of research, such as materials science, are also promising avenues for future study.
Conclusion
In conclusion, 6-(Methylamino)pyrazine-2-carbothioamide is a chemical compound with potential applications in various areas of scientific research. Its antimicrobial, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 6-(Methylamino)pyrazine-2-carbothioamide involves the reaction of 6-chloro-2-pyrazinecarbothioamide with methylamine under specific conditions. The resulting product is a white crystalline powder with a molecular formula of C6H8N4S.
Aplicaciones Científicas De Investigación
6-(Methylamino)pyrazine-2-carbothioamide has been studied extensively for its potential applications in various areas of scientific research. It has been found to possess antimicrobial, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
66996-92-7 |
|---|---|
Nombre del producto |
6-(Methylamino)pyrazine-2-carbothioamide |
Fórmula molecular |
C6H8N4S |
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
6-(methylamino)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C6H8N4S/c1-8-5-3-9-2-4(10-5)6(7)11/h2-3H,1H3,(H2,7,11)(H,8,10) |
Clave InChI |
NKPMBHGWKFGYLR-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CN=C1)C(=S)N |
SMILES canónico |
CNC1=NC(=CN=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



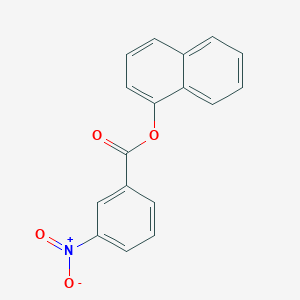
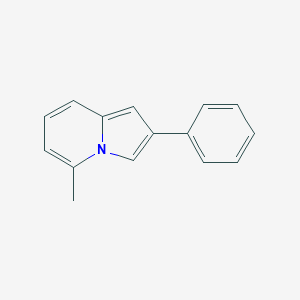
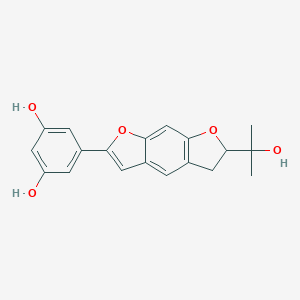
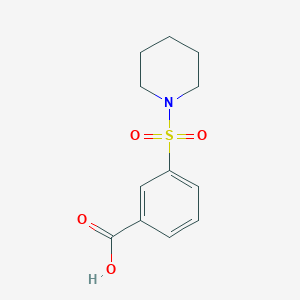
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
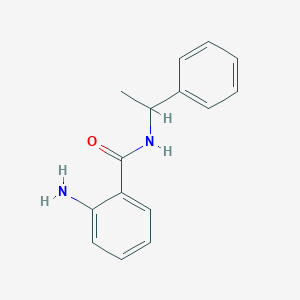
![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)
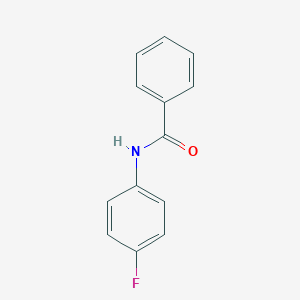
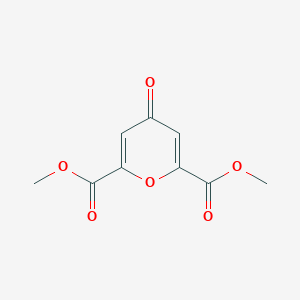
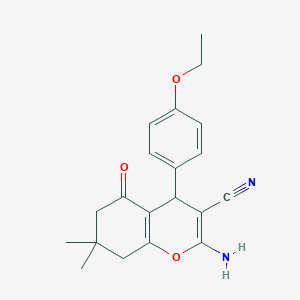
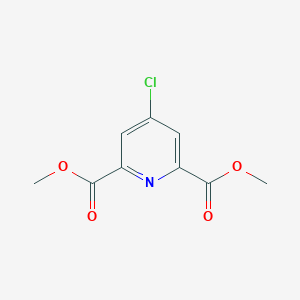
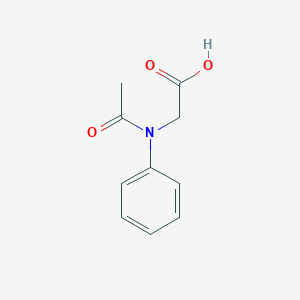
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)